N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves complex reactions under controlled conditions. For instance, reactions involving pentafluorophenyl groups typically require careful handling due to the reactive nature of these groups. The synthesis process may involve multi-step reactions, including condensation, cyclization, and substitution reactions to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives like N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide is characterized by a pyrimidine ring substituted with various functional groups. The presence of pentafluorobenzylidene and diphenyl groups contributes to unique stereochemical and electronic properties. Studies such as those by Forbes, Beatty, and Smith (2001) have shown how the conformational properties of similar compounds are influenced by their substituents and overall molecular geometry (Forbes, Beatty, & Smith, 2001).
Scientific Research Applications
Conformational Characteristics
N-(pyrimidin-2-yl)pentafluorobenzamide, a compound structurally related to N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide, demonstrates a unique cis amide bond conformation in the solid state, with the pyrimidyl nitrogen oriented towards the perfluorophenyl ring. This compound exhibits a mix of cis and trans rotamers in solution, influenced by solvent type, with the cis rotamer being entropically favored due to decreased solvation of aryl groups in this configuration (Forbes et al., 2001).
Photovoltaic Applications
Studies have shown the potential of pentafluorobenzyl groups in enhancing the performance of non-fullerene acceptors in polymer-based organic solar cells. This is significant considering the structural similarity between pentafluorobenzyl and the N'-(pentafluorobenzylidene) moiety in pyrimidinecarbohydrazide derivatives, suggesting potential applications in photovoltaic materials (Nazari et al., 2018).
Mass Spectrometry and Derivatization
Pentafluorobenzyl chloroformate, closely related to pentafluorobenzyl compounds, has been employed as a derivatization agent in mass spectrometry. This application is relevant for enhancing electron affinity and producing structurally significant fragmentation patterns, which may be extrapolated to the potential use of this compound in similar analytical contexts (Simpson et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13F5N4O/c25-18-15(19(26)21(28)22(29)20(18)27)12-30-33-24(34)23-31-16(13-7-3-1-4-8-13)11-17(32-23)14-9-5-2-6-10-14/h1-12H,(H,33,34)/b30-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZDUPXEWGIJU-PNQUVVCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13F5N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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